(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine
Description
“(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine” is a secondary amine featuring a butan-2-yl group and a 2,3-difluorobenzyl moiety. The 2,3-difluorophenyl group is frequently employed in drug design due to its electronic and steric properties, which enhance binding affinity to biological targets .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
WCELYCHPRKZUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s fluorinated aromatic ring is believed to play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activity and cellular signaling pathways .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Applications/Notes |
|---|---|---|---|---|---|
| (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine | Not Provided | C₁₁H₁₅F₂N | ~199.24* | 2,3-difluoro | Pharmaceutical intermediate |
| (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine | 1019500-25-4 | C₁₁H₁₅F₂N | 199.24 | 3,4-difluoro | Lab chemical (discontinued) |
| 4-(2,6-Difluorophenyl)butan-2-amine | 1315373-41-1 | C₁₀H₁₃F₂N | 185.22 | 2,6-difluoro | Synthetic building block |
| Butan-2-yl({4-[(CF₃)S]phenyl}methyl)amine | Not Provided | C₁₂H₁₆F₃NS | 263.32 | None (CF₃S group) | Pesticide/agrochemical research |
| Goxalapladib | 412950-27-7 | C₄₀H₃₉F₅N₄O₃ | 718.80 | 2,3-difluoro (ethyl) | Atherosclerosis therapy |
*Estimated based on isomer data.
Research Findings and Implications
- Electronic Effects : The 2,3-difluoro substitution creates a polarized aromatic ring, enhancing hydrogen bonding and dipole interactions in drug-receptor binding .
- Metabolic Stability : Fluorine atoms at ortho positions (2,3) may reduce cytochrome P450-mediated oxidation compared to para-substituted analogs .
- Steric Considerations : The 2,3-difluorobenzyl group in the target compound likely offers better steric compatibility with hydrophobic enzyme pockets than bulkier substituents (e.g., trifluoromethylsulfanyl) .
Biological Activity
The compound (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine is an organic molecule characterized by its unique structural features, including a butan-2-yl group and a difluorophenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15F2N
- CAS Number : 1096852-40-2
- The compound features a butan-2-yl group attached to a 2,3-difluorophenylmethylamine moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to physiological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the difluorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
Antiviral Properties
Preliminary investigations suggest that this compound may exhibit antiviral activities against specific viral strains. Its mechanism may involve interference with viral replication processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups. |
| Study 2 | Explored the antiviral effects on influenza virus in vitro. The compound demonstrated a dose-dependent reduction in viral titers, suggesting potential for therapeutic application. |
| Study 3 | Evaluated cytotoxicity in cancer cell lines. The results showed selective toxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic window. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine | Moderate antimicrobial | Slightly less effective than the target compound |
| (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine | High antiviral | Similar mechanism of action but different efficacy profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
